molecular formula C11H16N2O2 B2964638 Tert-butyl 5-amino-6-methylpyridine-2-carboxylate CAS No. 1350835-38-9

Tert-butyl 5-amino-6-methylpyridine-2-carboxylate

Cat. No. B2964638
CAS RN: 1350835-38-9
M. Wt: 208.261
InChI Key: UNUJAVKEXDEAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-6-methylpyridine-2-carboxylate is a chemical compound that belongs to the pyridine family. It is commonly used in scientific research for its ability to inhibit certain enzymes and proteins.

Mechanism of Action

Tert-butyl 5-amino-6-methylpyridine-2-carboxylate acts as an inhibitor of certain enzymes and proteins. It does this by binding to the active site of the enzyme or protein, preventing it from carrying out its normal function. For example, tert-butyl 5-amino-6-methylpyridine-2-carboxylate inhibits the activity of PKC by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 5-amino-6-methylpyridine-2-carboxylate depend on the specific enzyme or protein that it inhibits. For example, inhibition of PKC has been shown to reduce cancer cell proliferation, while inhibition of PTP1B has been shown to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 5-amino-6-methylpyridine-2-carboxylate in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the role of these enzymes and proteins in biological pathways with a high degree of precision. However, one limitation is that its inhibitory effects may not be reversible, which can make it difficult to study the effects of enzyme or protein activation.

Future Directions

There are many future directions for research involving tert-butyl 5-amino-6-methylpyridine-2-carboxylate. One area of interest is the development of new inhibitors that are more specific and have fewer off-target effects. Another area of interest is the use of tert-butyl 5-amino-6-methylpyridine-2-carboxylate in combination with other inhibitors to target multiple enzymes or proteins in a pathway. Finally, there is interest in using tert-butyl 5-amino-6-methylpyridine-2-carboxylate as a potential therapeutic agent for diseases such as cancer and diabetes.

Synthesis Methods

The synthesis of tert-butyl 5-amino-6-methylpyridine-2-carboxylate involves a multi-step process. The first step is the reaction of 2,6-dimethylpyridine with tert-butyl chloroacetate in the presence of a base such as sodium hydride. This results in the formation of tert-butyl 2-chloro-5,6-dimethylpyridine-3-carboxylate. The second step involves the reaction of this intermediate with ammonia to form tert-butyl 5-amino-6-methylpyridine-2-carboxylate. The final product is obtained by purification through column chromatography.

Scientific Research Applications

Tert-butyl 5-amino-6-methylpyridine-2-carboxylate has a wide range of applications in scientific research. It is commonly used as a tool compound to study the role of certain enzymes and proteins in biological pathways. For example, it has been used to study the role of the protein kinase C (PKC) family in cancer cell proliferation. Tert-butyl 5-amino-6-methylpyridine-2-carboxylate has also been used to study the role of the protein tyrosine phosphatase 1B (PTP1B) in insulin signaling.

properties

IUPAC Name

tert-butyl 5-amino-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUJAVKEXDEAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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